molecular formula C8H12ClNO3 B12100744 Vildagliptin Impurity 13

Vildagliptin Impurity 13

Cat. No.: B12100744
M. Wt: 205.64 g/mol
InChI Key: YYUKRFPRBNDTQF-UHFFFAOYSA-N
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Description

Vildagliptin Impurity 13: is a specific impurity associated with the pharmaceutical compound Vildagliptin, which is used in the treatment of type 2 diabetes. Impurities in pharmaceutical compounds can arise from various sources, including the manufacturing process, degradation, or interactions with other substances. This compound is one of the many impurities that need to be identified, quantified, and controlled to ensure the safety and efficacy of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin Impurity 13 typically involves multiple steps, starting from basic organic compounds. The synthetic route may include:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis with stringent control over reaction conditions to ensure consistency and purity. This includes:

    Batch Processing: Large batches are processed under controlled temperatures and pressures.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the impurity.

    Quality Control: Rigorous testing is conducted to ensure the impurity meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Vildagliptin Impurity 13 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The removal of oxygen or addition of hydrogen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacing one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Vildagliptin Impurity 13 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Vildagliptin Impurity 13 is closely related to its parent compound, Vildagliptin. It may interact with similar molecular targets and pathways, including:

    Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Like Vildagliptin, the impurity may inhibit DPP-4, an enzyme involved in glucose metabolism.

    Metabolic Pathways: It may affect various metabolic pathways, influencing glucose homeostasis and insulin secretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vildagliptin Impurity 13 is unique due to its specific chemical structure and the particular synthetic route used to produce it. Its distinct properties make it an important reference standard in pharmaceutical research and quality control.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

methyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-13-8(12)6-3-2-4-10(6)7(11)5-9/h6H,2-5H2,1H3

InChI Key

YYUKRFPRBNDTQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)CCl

Origin of Product

United States

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